2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-
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Overview
Description
6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile is a complex organic compound that features a biphenyl group, a pyrrolidine ring, and a pyran ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Construction of the Pyran Ring: The pyran ring can be formed via a cyclization reaction involving a suitable precursor such as a diketone or an enone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative.
Addition of the Nitrile Group: The nitrile group can be added through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile
- 6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(morpholin-1-yl)-2H-pyran-3-carbonitrile
Uniqueness
6-([1,1’-Biphenyl]-4-yl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile is unique due to the presence of the pyrrolidine ring, which can impart distinct steric and electronic properties compared to similar compounds with different ring systems
Properties
CAS No. |
577993-30-7 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-oxo-6-(4-phenylphenyl)-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O2/c23-15-19-20(24-12-4-5-13-24)14-21(26-22(19)25)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
HJHOODSEYWRRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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